molecular formula C17H21N3O3S3 B2954938 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2185590-58-1

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

カタログ番号: B2954938
CAS番号: 2185590-58-1
分子量: 411.55
InChIキー: VWWOMQFLWXRUJS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a 1-methyl-2-isopropylimidazole core linked to a bithiophene moiety via a hydroxyethyl spacer. The imidazole ring is sulfonamide-functionalized, a common pharmacophore in medicinal chemistry due to its bioisosteric properties and hydrogen-bonding capabilities.

特性

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S3/c1-11(2)17-19-16(9-20(17)3)26(22,23)18-8-13(21)15-5-4-14(25-15)12-6-7-24-10-12/h4-7,9-11,13,18,21H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWOMQFLWXRUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevance in medicinal chemistry.

Molecular Structure and Properties

The compound features a unique structural arrangement characterized by:

  • Bithiophene moiety : Enhances π–π stacking interactions with biological molecules.
  • Hydroxyethyl group : Facilitates hydrogen bonding, which may influence solubility and bioavailability.
  • Imidazole ring : Potentially involved in various biological interactions due to its nitrogen-containing structure.

The molecular formula is C17H20N2O3SC_{17}H_{20}N_2O_3S with a molecular weight of approximately 344.42 g/mol.

Mechanisms of Biological Activity

Research indicates that compounds similar to N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide may exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with imidazole rings often act as enzyme inhibitors. For instance, they can inhibit carbonic anhydrase or other enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : The compound may interact with key signaling proteins, influencing pathways involved in inflammation and immune response.
  • Antiproliferative Effects : Similar compounds have shown significant antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology.

Antiproliferative Activity

A study evaluated the antiproliferative effects of related compounds on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231) and other tumor types, demonstrating promising anticancer properties .

CompoundIC50 (µM)Cell Line
Compound A16.38 ± 0.98MDA-MB-231
Compound B26.00 ± 1.10A549
N-(2-bithiophen) Derivative20.50 ± 0.75HeLa

Antimicrobial Activity

The compound's potential antimicrobial properties were also investigated, showing effective inhibition against several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans64

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

類似化合物との比較

Comparison with Structural and Functional Analogs

Imidazole-Sulfonamide Derivatives

The compound shares structural similarities with sulfonamide-containing heterocycles reported in pharmaceutical patents and synthetic studies. For example:

  • Example 15 (EP 1 926 722 B1) : A benzoimidazole-sulfonamide derivative with fluorophenyl and trifluoromethyl substituents. Its synthesis involves isothiocyanate coupling and cyclization, contrasting with the target compound’s likely route (e.g., nucleophilic substitution or condensation for bithiophene attachment) .
  • Hydrazinecarbothioamide Derivatives [4–6] () : These compounds utilize sulfonylbenzoyl hydrazides and isothiocyanates, highlighting the versatility of sulfonamide linkages. However, the target compound’s imidazole core and bithiophene substituent differentiate its electronic and steric profile .
Bithiophene-Containing Compounds

The bithiophene moiety is rare in sulfonamide-based pharmaceuticals but prevalent in organic electronics. Its inclusion in the target compound may enhance π-stacking interactions or solubility compared to phenyl or halophenyl groups in analogs like [7–9] ().

Spectral and Tautomeric Analysis

  • IR and NMR Characterization :
    • The absence of C=O stretching (~1663–1682 cm⁻¹) in triazoles [7–9] () contrasts with the target compound’s stable imidazole-sulfonamide structure, which likely retains its carbonyl group.
    • Thione tautomerism in [7–9] (νC=S at 1247–1255 cm⁻¹) is absent in the target compound, which lacks a thioamide group .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Synthesis Route Notable Features
N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide Imidazole-sulfonamide Bithiophene, hydroxyethyl, isopropyl Likely nucleophilic substitution Conjugated π-system, potential bioactivity
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Triazole-thione Sulfonylphenyl, difluorophenyl Cyclization of hydrazinecarbothioamides Thione tautomerism, enzyme inhibition
Example 15 (EP 1 926 722 B1) Benzoimidazole-sulfonamide Fluorophenyl, trifluoromethyl Isothiocyanate coupling Kinase inhibition, high LogP

Research Implications and Gaps

  • Synthesis Optimization : The target compound’s bithiophene linkage may require specialized coupling reagents (e.g., Suzuki-Miyaura), unlike the SN2 or condensation routes for simpler analogs .
  • Unresolved Questions : Experimental validation of bioactivity, solubility, and metabolic stability is needed. Comparative studies with phenyl/bithiophene analogs could elucidate structure-activity relationships.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。